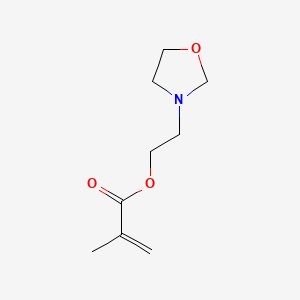

2-(3-Oxazolidinyl)ethyl methacrylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-8(2)9(11)13-6-4-10-3-5-12-7-10/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGERRMPOTZKDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52734-36-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(3-oxazolidinyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52734-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2068478 | |

| Record name | 2-(3-Oxazolidinyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(3-oxazolidinyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

46235-93-2 | |

| Record name | 2-(3-Oxazolidinyl)ethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46235-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Oxazolidinyl)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046235932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(3-oxazolidinyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-Oxazolidinyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxazolidinyl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-OXAZOLIDINYL)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3L37MQ2NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics

Precursor Synthesis and Modification

Synthesis of 3-Oxazolidinone Derivatives

A key precursor for the synthesis of 2-(3-Oxazolidinyl)ethyl methacrylate (B99206) is N-(2-hydroxyethyl)oxazolidine, also known as 2-(3-oxazolidinyl)ethanol. One established method for the preparation of this precursor involves the reaction of diethanolamine (B148213) with diethylcarbonate. This process yields a clear, slightly colored liquid. Another approach to synthesizing 2-substituted-1,3-oxazolidines is through the heterocyclization of vicinal amino alcohols with various aldehydes and ketones. nih.gov For instance, the reaction of 2-aminoalcohols with aldehydes can be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes and providing high yields of the corresponding oxazolidine (B1195125) derivatives. nih.gov

Synthesis of 2 3 Oxazolidinyl Ethyl Methacrylate

Esterification Reactions and Protocols

Transesterification: A widely utilized method for synthesizing 2-(3-Oxazolidinyl)ethyl methacrylate, referred to as oxazolidinylethyl methacrylate (OXEMA), is the transesterification of N-(2-hydroxyethyl)oxazolidine (HEOX) with methyl methacrylate (MMA). google.com This reaction is typically performed in the presence of a suitable catalyst and a polymerization inhibitor to prevent the unwanted polymerization of the methacrylate monomers. google.comgoogle.com The equilibrium of this reversible reaction is driven towards the product side by the continuous removal of the methanol (B129727) byproduct, often as an azeotrope with methyl methacrylate. google.comgoogle.com

Direct Esterification with Methacrylic Acid: An alternative route involves the direct esterification of N-(2-hydroxyethyl)oxazolidine with methacrylic acid. This reaction is generally acid-catalyzed and results in the formation of the ester and water. numberanalytics.com The removal of water is crucial to shift the reaction equilibrium towards the formation of the desired product. thyssenkrupp-uhde.com

Reaction with Methacryloyl Chloride: The ester can also be synthesized by reacting N-(2-hydroxyethyl)oxazolidine with methacryloyl chloride. This method is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. rsc.org The reaction is typically conducted in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures. rsc.org

Optimized Reaction Conditions and Parameters

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the transesterification of N-(2-hydroxyethyl)oxazolidine with methyl methacrylate, specific parameters have been optimized to maximize yield and purity.

| Parameter | Value/Condition | Purpose |

| Reactants | N-(2-hydroxyethyl)oxazolidine (HEOX), Methyl Methacrylate (MMA) | Precursor alcohol and acyl donor |

| Mole Ratio (HEOX:MMA) | 1:1 to 1:20 (preferred 1:1.2 to 1:10) google.com | Ensures complete conversion of the precursor |

| Catalyst | Tin-based catalysts (e.g., dibutyl tin oxide) or alkali metal-based catalysts (e.g., lithium hydroxide) google.comreaxis.com | To accelerate the transesterification reaction |

| Polymerization Inhibitor | 4-hydroxy-2,2,6,6-tetramethyl piperidinyl free radical (4-hydroxy-TEMPO) google.com | To prevent premature polymerization of methacrylates |

| Reaction Temperature | 70-125 °C (preferred 100-120 °C) google.com | To provide sufficient energy for the reaction while minimizing side reactions |

| Pressure | 400 mm Hg to 760 mm Hg google.com | To control the azeotropic removal of methanol and methyl methacrylate |

| Reaction Time | Dependent on the rate of methanol-MMA azeotrope removal | Reaction is monitored until completion |

| Purification | Distillation google.com | To isolate the final product from unreacted starting materials and byproducts |

This table presents optimized conditions for the transesterification of N-(2-hydroxyethyl)oxazolidine with methyl methacrylate based on patent literature. google.com

Industrial Scale Production Methods

The commercial production of this compound has been achieved, with several suppliers offering the compound at an industrial grade. lookchem.comechemi.com Industrial-scale synthesis of specialty methacrylates like this often employs transesterification processes due to their efficiency and cost-effectiveness. google.comresearchgate.net

Key considerations for large-scale production include:

Reactor Design: The use of reactors equipped for efficient azeotropic distillation is critical for driving the transesterification reaction to completion. google.com

Catalyst Selection and Recycling: The choice of catalyst impacts reaction rate and product purity. Environmentally friendly and recyclable catalysts are increasingly preferred. google.com

Process Control: Tight control over temperature, pressure, and reactant feed rates is necessary to ensure consistent product quality and high yields. google.comgoogle.com

Purification: Industrial production requires robust purification methods, such as fractional distillation, to achieve the high purity levels required for polymerization applications. google.com

Safety: The handling of flammable and reactive materials like methyl methacrylate and the use of polymerization inhibitors are critical safety considerations in an industrial setting. google.comgoogle.com

Proprietary technologies, such as jet reactor systems, can offer significant advantages in industrial esterification processes by ensuring homogenous reaction conditions, reducing batch times, and improving product quality. thyssenkrupp-uhde.com

Purification Strategies for Monomer Synthesis

The purification of this compound is a critical step to ensure high-purity monomer suitable for polymerization and other applications. The primary impurities in the synthesis of this monomer typically include unreacted starting materials, byproducts from side reactions, and residual catalysts. A multi-step purification strategy is often employed to effectively remove these contaminants.

Common purification techniques for related methacrylate esters involve a combination of extraction, washing, drying, and distillation. For instance, in the synthesis of other oxazolidinone derivatives, a typical workup involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent like ethyl acetate. The combined organic extracts are then washed with brine to remove water-soluble impurities, dried over an anhydrous drying agent such as magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. acs.org

For methacrylate compounds specifically, purification often targets the removal of acidic impurities and residual alcohols. This can be achieved by washing the organic phase with a basic aqueous solution, such as sodium bicarbonate, followed by washing with water to neutrality.

A highly effective method for the purification of functional methacrylates is High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC, in particular, can be utilized for the analysis and preparative separation of this compound. This technique is scalable and can be adapted for the isolation of the pure monomer from its impurities. A common mobile phase for such separations consists of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

The table below summarizes common purification techniques that can be applied to this compound, based on methods used for similar compounds.

| Purification Step | Description | Purpose |

| Liquid-Liquid Extraction | The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine. | To remove water-soluble impurities, such as salts and some starting materials. |

| Aqueous Base Wash | The organic solution of the monomer is washed with a dilute aqueous base (e.g., sodium bicarbonate). | To neutralize and remove any acidic impurities, such as residual methacrylic acid. |

| Drying | The organic solution is treated with an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate). | To remove dissolved water from the organic phase. |

| Solvent Evaporation | The organic solvent is removed under reduced pressure using a rotary evaporator. | To isolate the non-volatile monomer from the purification solvent. |

| Chromatography | The crude monomer is passed through a column of silica (B1680970) gel or subjected to preparative HPLC. | To separate the target monomer from closely related impurities based on polarity or other physicochemical properties. |

| Distillation | The monomer is distilled under reduced pressure. | To purify the monomer based on its boiling point, removing less volatile and more volatile impurities. |

Kinetic Studies of Monomer Formation Reactions

The synthesis of methacrylates via esterification of methacrylic acid with an alcohol is an equilibrium-limited reaction. The reaction rate is influenced by several factors, including:

Temperature: Increasing the reaction temperature generally increases the reaction rate.

Molar Ratio of Reactants: The ratio of alcohol to acid can affect the equilibrium position and the reaction rate.

Catalyst Loading: The concentration of the catalyst significantly impacts the rate of reaction.

Catalyst Type: Both homogeneous and heterogeneous acid catalysts are used, with the choice affecting the reaction mechanism and kinetics.

Kinetic models are employed to describe the reaction behavior. For esterification reactions catalyzed by ion-exchange resins, several models have been utilized, including the pseudo-homogeneous (P-H), Eley-Rideal (E-R), and Langmuir-Hinshelwood (L-H) models. researchgate.net The Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface, has been found to provide a good fit for the esterification of methacrylic acid with methanol. researchgate.net

A study on the transesterification of 2-(diethylamino)ethyl methacrylate (DEAEMA) with methanol revealed a second-order reaction kinetics. rsc.org The reaction mechanism was found to involve the cooperative effect of methanol. rsc.org This highlights that the nature of the alcohol and the reaction medium can play a crucial role in the reaction kinetics.

The table below presents a summary of kinetic parameters for the transesterification of a related functional methacrylate, which can serve as a reference for understanding the potential kinetics of this compound formation.

| Kinetic Parameter | Description | Significance |

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. | A higher rate constant indicates a faster reaction. |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. | A lower activation energy implies that the reaction can proceed more readily. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Determines how the reaction rate is affected by changes in reactant concentrations. |

| Equilibrium Constant (Keq) | The ratio of the concentrations of products to reactants at equilibrium. | Indicates the extent to which the reaction will proceed to completion. |

It is important to note that the presence of the oxazolidinyl group in the alcohol reactant may influence the reaction kinetics due to steric and electronic effects. Further experimental studies are necessary to determine the specific rate laws and kinetic parameters for the formation of this compound.

Homopolymerization of this compound

The formation of a homopolymer, consisting of repeating units of this compound, can be achieved through several polymerization pathways. chemspider.com

The methacrylate functional group readily undergoes free-radical polymerization to form long polymer chains. This conventional method typically involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate free radicals. These radicals then initiate the polymerization of the monomer. While direct studies detailing the specific kinetics for this compound are not extensively published, the polymerization behavior is analogous to other functional methacrylates. For instance, the free-radical polymerization of similar monomers like 2-hydroxyethyl methacrylate is well-established, often using AIBN as an initiator to produce high molecular weight polymers. nih.gov The polymerization of amino-functional monomers can be influenced by factors such as monomer ionization and hydrolysis, particularly in aqueous solutions. engconfintl.org

Controlled radical polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity.

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers. doi.org While specific ATRP studies on this compound are not prominent in the literature, the process has been extensively applied to structurally similar amino-functional methacrylates, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA). nih.govresearchgate.net The mechanism involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex with a nitrogen-based ligand like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). doi.org

An alternative, more environmentally friendly approach is Supplemental Activator and Reducing Agent (SARA) ATRP, which can use systems like Fe(0)/Cu(II) or sodium dithionite (B78146) as the reducing agent. nih.govrsc.org For example, the SARA ATRP of DMAEMA using a Fe(0)/Cu(II)Br₂/PMDETA catalytic system has been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions (PDI ≈ 1.13). nih.govrsc.org

Table 1: Example Conditions for ATRP of a Related Monomer (DMAEMA) Data sourced from studies on 2-(dimethylamino)ethyl methacrylate (DMAEMA) to illustrate a typical ATRP process.

| Initiator | Catalyst System | Reducing Agent (SARA) | Solvent | Temperature (°C) | Resulting PDI |

| Ethyl 2-bromoisobutyrate | CuCl₂/TPMA | Monomer | Anisole | 30 | Low |

| Bromo-telechelic mPEG | Cu(II)/Fe(0) | Fe(0) | Water/Isopropanol | 25 | ~1.13 |

| Ethyl 2-bromoisobutyrate | Cu(II)Br₂/Me₆TREN | Sodium Dithionite | Water/Isopropanol | 40 | Low |

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique valued for its versatility and tolerance to a wide range of functional monomers. researchgate.net The process is mediated by a chain transfer agent (CTA), often a dithioester or related compound, which controls the polymerization through a reversible chain transfer mechanism. unc.eduiupac.org This allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. rsc.org

Detailed studies on the RAFT polymerization of other functional methacrylates, such as 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and 2-(acetoacetoxy)ethyl methacrylate (AEMA), provide insight into the conditions that would be applicable. rsc.orgresearchgate.net For instance, the RAFT polymerization of MPC has been successfully achieved in methanol using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator, yielding well-defined homopolymers with polydispersities below 1.2. rsc.org Similarly, block and statistical copolymers of 2-(α-D-mannopyranosyloxy)ethyl methacrylate and DMAEMA have been synthesized via aqueous RAFT polymerization. rsc.org

Table 2: Example Conditions for RAFT Polymerization of Functional Methacrylates Data sourced from studies on related monomers to illustrate typical RAFT processes.

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | Resulting PDI |

| 2-methacryloyloxyethyl phosphorylcholine (MPC) | 4-cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Methanol | N/A | < 1.2 |

| 2-(acetoacetoxy)ethyl methacrylate (AEMA) | 2-cyano-prop-2-yl dithiobenzoate (CPDB) | Azobisisobutyronitrile (AIBN) | Ethyl Acetate | N/A | Low |

Photopolymerization involves the use of ultraviolet (UV) light to initiate polymerization, offering spatial and temporal control over the process. This technique requires a photoinitiator that absorbs light and generates reactive species, typically free radicals. Studies on related acrylic monomers have demonstrated the efficacy of this method. For example, triphenylphosphine (B44618) has been shown to be an effective photoinitiator for the polymerization of various acrylic monomers, including t-butylaminoethyl methacrylate, upon exposure to UV radiation. google.com In another study, hypervalent iodine compounds like diacetoxyiodobenzene (B1259982) were found to be efficient photoinitiators for the polymerization of 2-(dimethylaminoethyl)methacrylate, which proceeds rapidly under UV irradiation to yield high-conversion polymer. researchgate.net The efficiency of photopolymerization depends on factors such as the photoinitiator type, light intensity, and monomer structure.

Controlled Radical Polymerization (CRP) Applications

Copolymerization Studies

This compound can be copolymerized with other ethylenically unsaturated monomers to create polymers with tailored properties. It is listed as a suitable monoethylenically unsaturated amine for creating copolymers and polyamines, such as poly(oxazolidinoethyl methacrylate). googleapis.com The process of copolymerization allows for the incorporation of the oxazolidinyl functionality alongside other chemical groups, leading to materials with a combination of desired characteristics.

Free-radical copolymerization is a common method for this purpose. For example, the synthesis of copolymers involving different methacrylate monomers, such as 2-chloroquinyl methacrylate and 2-hydroxyethyl methacrylate, has been successfully achieved via free-radical routes using AIBN as the initiator. nih.gov Similarly, this compound can be included in formulations with monomers like butyl acrylate (B77674) and methyl methacrylate to form emulsion polymers. googleapis.com The resulting copolymers combine the properties of each monomeric unit, and the final characteristics are dependent on the composition and distribution of the monomers in the polymer chain.

Co-monomer Selection and Reactivity Ratios

The selection of a comonomer is crucial as it, along with the reactivity ratios, dictates the final copolymer composition and microstructure. Reactivity ratios, denoted as r₁ and r₂, are determined from the Mayo-Lewis equation and describe the relative rate at which a propagating polymer chain end adds a monomer of its own type versus the other monomer type. wikipedia.org These ratios are typically calculated from copolymer composition data at low monomer conversion using linearization methods like the Fineman-Ross (F-R) and Kelen-Tudos (K-T) plots or through non-linear least squares analysis. uni-bayreuth.desapub.org

While this compound is known to participate in copolymerization, specific, publicly available research detailing its reactivity ratios with various comonomers is limited. However, the principles of copolymerization can be understood by examining analogous methacrylate systems.

The copolymerization of functional methacrylates with simple alkyl methacrylates like Methyl Methacrylate (MMA) and Ethyl Methacrylate (EMA) is a common strategy for tailoring polymer properties. The resulting reactivity ratios indicate how the monomers will incorporate into the polymer chain.

For instance, in the copolymerization of MMA and n-butyl methacrylate (BMA) at 50°C, the reactivity ratios were determined to be r_MMA = 0.91 and r_BMA = 1.09. tue.nl Since both values are close to 1, this system approaches ideal copolymerization, where the monomers are incorporated almost randomly at a rate proportional to their feed concentrations. wikipedia.orgtue.nl

In another study involving Cinnamyl methacrylate (CMA) and Ethyl Methacrylate (EMA), the reactivity ratios were found to be r_CMA = 0.135 and r_EMA = 0.868 (K-T method). scielo.br Both values being less than 1 suggests the formation of a random copolymer, with a tendency for cross-propagation (a growing chain ending in one monomer prefers to add the other). scielo.br The higher reactivity of EMA is attributed to the lower steric hindrance compared to the bulky cinnamyl group. scielo.br

Interactive Table: Reactivity Ratios for Various Methacrylate Systems (Note: The following data is for analogous systems and not for OxAEMA)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type Indication | Reference |

|---|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | n-Butyl Methacrylate (BMA) | 0.91 | 1.09 | 0.99 | Ideal/Random | tue.nl |

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.135 | 0.868 | 0.117 | Random | scielo.br |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | 0.045 | Alternating tendency | ekb.eg |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.844 | 0.775 | 0.654 | Random | sapub.org |

Copolymerization with acrylic monomers, such as acrylic acid (AA), introduces functionality like hydrophilicity and pH-responsiveness. The reactivity of these monomers is often highly dependent on reaction conditions like solvent polarity and pH due to effects like hydrogen bonding and ionization. cmu.eduuwaterloo.ca For example, the reactivity ratios for the copolymerization of N-vinylpyrrolidone (NVP) and acrylic acid (AA) were determined to be r_NVP = 0.55 and r_AA = 0.16. sapub.org Since both values are less than one, the system forms a random copolymer. sapub.org The reactivity ratios of acrylic acid and acrylamide (B121943) have been shown to be dependent on pH and the ionic strength of the polymerization medium. uwaterloo.capolimi.it

Pairing OxAEMA with other heterocyclic methacrylates can create polymers with multiple functionalities. An example of such a system is the copolymerization of methyl methacrylate (MMA) with 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine (MPMP), a monomer containing a hindered amine light stabilizer (HALS) group. researchgate.net The reactivity ratios were found to be r_MMA = 0.28 and r_MPMP = 1.63. researchgate.net In this case, since r_MMA < 1 and r_MPMP > 1, the MPMP monomer is more reactive than MMA and has a greater tendency to homopolymerize. researchgate.net

Monomer Sequence Distribution in Copolymers

The monomer sequence distribution (e.g., random, alternating, or blocky) is a direct consequence of the monomer reactivity ratios and has a profound impact on copolymer properties. sapub.org This distribution can be statistically calculated from the reactivity ratios. sapub.orgekb.eg

Random Copolymers (r₁r₂ ≈ 1): Monomers are arranged randomly along the chain. This is seen in the MMA/BMA system. tue.nl

Alternating Copolymers (r₁r₂ → 0): Monomers show a strong preference to add to a chain ending in the other monomer type, leading to an alternating sequence. The EMA/MAM system with r₁r₂ = 0.045 shows a tendency towards alternation. ekb.eg

Block Copolymers (r₁ > 1 and r₂ > 1): Each propagating chain end prefers to add its own monomer, leading to long sequences of the same monomer. wikipedia.org

Statistical/Gradient Copolymers (other cases): Most systems fall between these ideals, forming statistical copolymers where the sequence distribution depends on the specific r₁ and r₂ values. For the CMA/EMA system (r_CMA = 0.135, r_EMA = 0.868), the product r₁r₂ is less than 1, indicating a random distribution, but since the reactivities are unequal, the copolymer will be richer in EMA sequences. scielo.br Similarly, studies on MMA/2-EOEMA copolymers (r₁r₂ = 0.66) also indicate a random distribution of monomer units. sapub.org

Controlled Copolymer Architectures (e.g., Block Copolymers)

Creating well-defined copolymer architectures, such as block copolymers, requires controlled/"living" polymerization techniques. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for methacrylate monomers, including those with complex functional groups. nih.govrsc.orgrsc.org

These techniques allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex structures like block and star polymers. rsc.org For example, well-defined block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and methyl methacrylate have been synthesized via ATRP. researchgate.net Similarly, RAFT polymerization has been used to directly synthesize well-defined homopolymers of 2-aminoethyl methacrylate (AEMA) and subsequently chain-extend them to form block copolymers in aqueous media. usm.edu The synthesis of block copolymers containing poly(2-ethyl-2-oxazoline), a polymer with a heterocyclic side group, has also been demonstrated, highlighting the versatility of these methods for incorporating heterocyclic moieties. warwick.ac.uknih.gov

While specific studies on the controlled polymerization of OxAEMA are not prominent, the extensive success in polymerizing other functional methacrylates, including those with azido, amine, and morpholino groups, strongly suggests that ATRP and RAFT would be effective methods for producing OxAEMA-based block copolymers. nih.govusm.eduwhiterose.ac.uk

Aqueous Emulsion Polymerization for Copolymer Production

Aqueous emulsion polymerization is an industrially significant, environmentally friendly method for producing high molecular weight polymers as stable latex dispersions. researchgate.net This technique is commonly used for producing acrylic and methacrylic copolymers. researchgate.net The process involves polymerizing monomers in an aqueous medium with the aid of a surfactant and a water-soluble initiator.

General protocols for the emulsion polymerization of alkyl methacrylates often involve creating a stable emulsion of the monomers in water, which is then polymerized at temperatures typically below 100°C. researchgate.net The synthesis of functional copolymers, such as those containing DMAEMA, has been achieved through miniemulsion RAFT polymerization, where a RAFT-synthesized macromolecule is used as a chain transfer agent to form block copolymers in a stable latex form. researchgate.net Given that OxAEMA has a moderate water solubility (49 g/L), emulsion and solution polymerization techniques are considered highly suitable for producing its copolymers. lookchem.com

Polymerization Initiator Systems and Catalysis

The polymerization of this compound (OXEMA) is effectively achieved through specific initiator systems, primarily involving free radical generation.

Free Radical Initiators (e.g., AIBN, Benzoyl Peroxide)

Conventional solution polymerization is a common technique for polymerizing OXEMA, utilizing well-known free radical initiators. Compounds such as 2,2'-Azobis(isobutyronitrile) (AIBN) and benzoyl peroxide are frequently employed for this purpose. tcichemicals.com These substances, known as thermal radical initiators, decompose upon heating to generate highly active free radicals, which subsequently initiate the polymerization chain reaction. tcichemicals.comfujifilm.com

The process typically involves dissolving the OXEMA monomer in a suitable solvent, after which the polymerization is triggered either thermally or chemically with the addition of the initiator. To optimize the growth of the polymer chain and control the reaction, temperatures are generally maintained in the range of 50–62°C. The choice of initiator and reaction conditions allows for the synthesis of polymers with tailored properties. google.com The resulting carbon-centered radicals from azo initiators like AIBN are advantageous as they are less likely to cause hydrogen abstraction reactions compared to radicals from peroxides, leading to the formation of more linear polymers. fujifilm.com

Table 1: Free Radical Initiator Systems for this compound Polymerization

| Initiator Type | Example Initiator | Common Abbreviation | Mechanism of Radical Formation | Typical Reaction Temperature |

|---|---|---|---|---|

| Azo Compound | 2,2'-Azobis(isobutyronitrile) | AIBN | Thermal decomposition | 50-62°C |

Phase Transfer Catalysis in Polymerization

Phase transfer catalysis (PTC) is a technique employed in the polymerization of various vinylic monomers, including methacrylates like methyl methacrylate (MMA) and butyl acrylate. nih.govresearchgate.netripublication.com This method facilitates the transfer of a reactant, often a water-soluble initiator, from an aqueous phase to an organic phase containing the monomer. researchgate.net For instance, studies have demonstrated the successful free radical polymerization of MMA and ethyl methacrylate in an ethyl acetate/water biphasic system using a phase transfer catalyst and a water-soluble initiator. ripublication.com A concept known as diffusion-regulated phase-transfer catalysis (DRPTC) has also been effectively used for the atom transfer radical polymerization (ATRP) of MMA, allowing for well-defined polymers and easy catalyst recycling. nih.govresearchgate.net

While PTC is a versatile and established method for other methacrylates, its specific application and detailed study in the polymerization of this compound are not extensively documented in the available research.

Mechanism of Polymerization Reactions Involving the Methacrylate Group

The polymerization of this compound proceeds via the methacrylate functional group, typically through a free radical chain reaction mechanism. This process is characterized by three fundamental steps: initiation, propagation, and termination. fujifilm.com

Initiation: This initial step involves the generation of free radicals from an initiator molecule. fujifilm.com Thermal initiators like AIBN or benzoyl peroxide decompose under heat to form primary radicals. fujifilm.com This highly reactive radical species then attacks the carbon-carbon double bond of the OXEMA monomer's methacrylate group. This addition breaks the π-bond and forms a new single bond, transferring the radical center to the monomer unit and creating an active monomeric radical. fujifilm.com

Propagation: The newly formed monomer radical is highly reactive and proceeds to add to another OXEMA monomer molecule in the same manner as the initiation step. fujifilm.com This process repeats, rapidly adding monomer units one by one to the growing chain. fujifilm.com This sequential addition is the propagation reaction, which results in the formation of a long polymer chain.

Termination: The growth of the polymer chain ceases through a termination reaction. fujifilm.com This typically occurs when two growing radical chains react with each other. The two radicals can combine in a process called recombination (or coupling), or one radical can abstract a hydrogen atom from the other in a process known as disproportionation. Both termination pathways result in a stable, non-reactive polymer chain. fujifilm.com

This three-step mechanism is the fundamental pathway for converting OXEMA monomers into long-chain polymers, forming the basis for creating materials used in applications like coatings and adhesives.

Chemical Reactivity and Transformation of the Compound and Its Polymers

Hydrolysis Pathways and Products

The ester bond in 2-(3-Oxazolidinyl)ethyl methacrylate (B99206) is susceptible to cleavage through hydrolysis under both acidic and basic conditions. This reaction is a common pathway for the degradation of methacrylate esters.

Ester Bond Cleavage under Acidic Conditions

Under acidic conditions, the hydrolysis of the ester bond in OEMA is catalyzed by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The process is analogous to the acid-catalyzed hydrolysis observed in other conventional methacrylate monomers, which can undergo significant degradation in acidic aqueous environments. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the final products.

Ester Bond Cleavage under Basic Conditions

In the presence of a base, such as a hydroxide (B78521) ion (OH⁻), the ester linkage of OEMA undergoes saponification. The hydroxide ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates an alkoxide leaving group. A final proton transfer step results in the formation of the hydrolysis products. This base-catalyzed hydrolysis is a well-established reaction for ester functionalities.

Formation of Methacrylic Acid and 3-Oxazolidinone

Regardless of whether the hydrolysis occurs under acidic or basic conditions, the cleavage of the ester bond results in the same two primary products. The reaction breaks the molecule into its constituent alcohol and carboxylic acid components.

Methacrylic Acid: The methacrylate portion of the molecule is converted into methacrylic acid.

2-(3-Oxazolidinyl)ethanol: The side chain containing the oxazolidine (B1195125) ring is released as 2-(3-Oxazolidinyl)ethanol.

| Hydrolysis Condition | Catalyst | Products Formed |

| Acidic | H⁺ (e.g., from aqueous acid) | Methacrylic Acid and 2-(3-Oxazolidinyl)ethanol |

| Basic | OH⁻ (e.g., from aqueous base) | Methacrylate Salt and 2-(3-Oxazolidinyl)ethanol |

Note: In basic conditions, the carboxylic acid product exists as its conjugate base, the methacrylate salt.

Functional Group Interconversions on the Oxazolidinyl Moiety (theoretical or explored)

While the hydrolysis of the ester is a primary reaction, the oxazolidinyl group itself possesses latent reactivity that could theoretically be exploited for functional group interconversions. Oxazolidines are heterocyclic compounds that can undergo various transformations, typically involving the C-O or C-N bonds of the ring.

Theoretically, the oxazolidine ring in OEMA or its polymer could be susceptible to ring-opening reactions. For instance, treatment with strong acids could potentially lead to the cleavage of the acetal-like structure (O-C-N) of the oxazolidine ring. This could expose a secondary amine and a hydroxyl group, transforming the functionality of the side chain. Such reactions are known for N,O-acetals and could provide a pathway to modify the properties of OEMA-derived polymers post-polymerization.

Furthermore, the nitrogen atom in the oxazolidine ring, being a tertiary amine, could undergo quaternization by reacting with alkyl halides. This would introduce a permanent positive charge onto the polymer side chain, significantly altering its solubility and electrostatic interactions. While specific studies on these interconversions for 2-(3-Oxazolidinyl)ethyl methacrylate are not widely documented, these pathways are chemically plausible based on the fundamental reactivity of the oxazolidine functional group. vanderbilt.edu

Degradation Mechanisms of this compound-Derived Polymers

Polymers derived from this compound, referred to as poly(OEMA), are subject to degradation under various conditions, with thermal degradation being a key consideration for material performance at elevated temperatures.

Thermal Degradation Processes

The thermal degradation of poly(methacrylates) is a complex process that typically involves multiple reaction pathways. For poly(OEMA), the degradation behavior is expected to be influenced by both the polymethacrylate (B1205211) backbone and the oxazolidinyl side group. Studies on similar polymers, such as poly(methyl methacrylate) (PMMA), provide a framework for understanding these processes. nih.govpsu.edu

The thermal degradation of polymethacrylates often proceeds through one or more of the following mechanisms:

Chain-end initiated depolymerization: Unzipping of the polymer chain starts from unstable chain ends (e.g., those with head-to-head linkages or unsaturation), reverting back to the monomer. psu.edu

Random chain scission: The polymer backbone breaks at random points, creating smaller polymer fragments and initiating radicals for further depolymerization. researchgate.net

Side-group reactions: The ester side group itself can decompose.

For poly(OEMA), it is likely that degradation occurs in multiple stages. An initial stage may involve reactions or decomposition within the oxazolidinyl side chain, followed by main-chain scission and depolymerization at higher temperatures. The thermal stability of OEMA-based polymers is noted as a beneficial property for applications like polymeric binders in ceramics, which require controlled burnout. The degradation of similar polymers, like poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), also shows a two-stage character, involving side group decomposition followed by main chain disintegration. nih.gov

The table below shows typical degradation temperatures for related polymethacrylates, which can serve as a reference for the expected thermal stability range of poly(OEMA).

| Polymer | Degradation Onset (Tonset) | Peak Degradation Temperature (Tpeak) | Degradation Mechanism |

| Poly(methyl methacrylate) (PMMA) | ~250-300°C | ~365°C | Multi-step: chain-end initiation, random scission, depolymerization. nih.govpsu.edu |

| Poly(2-ethylhexyl acrylate) (P2EHA) | ~250°C | >320°C | Single-step decomposition of the carbon skeleton. mdpi.com |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | - | Stage 1: <390°C, Stage 2: 390-560°C | Two-stage: side group decomposition, then main chain disintegration. nih.gov |

Enzymatic Degradation of Polymers

Polymers containing ester linkages, such as those derived from this compound, are susceptible to enzymatic degradation. This process is particularly relevant in biological environments where enzymes like esterases are present. nih.gov

Esterase enzymes (EC 3.1.1.X) can catalytically hydrolyze the ester bonds within methacrylate polymers. nih.gov This enzymatic action is a key pathway for the biodegradation of these materials. The degradation process involves the enzyme attacking the ester linkage, which can lead to the release of soluble intermediates and final degradation products. nih.govresearchgate.net For example, in polyesters like Poly(butylene succinate), lipase (B570770) enzymes attack the ester bond, leading to the formation of water-soluble intermediates through endo- and exo-type scission. researchgate.net

Research on novel methacrylate derivatives has demonstrated that the specific placement of the ester group within the polymer structure is critical to its enzymatic stability. nih.gov Polymers can be designed with "flipped" external ester groups that are less accessible to enzymatic attack, thereby preserving the integrity of the polymer backbone. nih.gov The rate and extent of esterase-mediated degradation can be quantified by monitoring the release of degradation by-products, such as alcohols corresponding to the side chains, using techniques like Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov

The mechanism of polymer degradation can proceed via cleavage of the polymer's main backbone or through the removal of its side-chains. The specific pathway taken has profound implications for the material's structural integrity.

Conversely, it is possible to design polymers where the vulnerable ester linkages are located in the side-chains rather than the backbone. nih.govresearchgate.net In such architectures, enzymatic or hydrolytic action cleaves the side-chains, leaving the primary carbon-carbon backbone intact. nih.gov This mechanism, known as side-chain degradation, can release small molecules without catastrophically reducing the polymer's structural integrity. nih.govresearchgate.net For example, a methacrylate derivative with a "flipped" external ester group was shown to resist the loss of material and mechanical properties following esterase exposure because the degradation pathway favored side-chain cleavage over backbone scission. nih.gov This approach allows for the controlled release of molecules or the alteration of polymer properties without complete material failure. researchgate.net

Hydrolytic Stability of Polymeric Materials

The hydrolytic stability of polymeric materials refers to their resistance to degradation in the presence of water. For polymethacrylates, the primary site of hydrolytic attack is the ester bond. nih.gov The cleavage of this bond under aqueous conditions, which can be accelerated by acidic or basic environments, results in the formation of methacrylic acid and the corresponding alcohol from the side chain.

The structure of the polymer plays a crucial role in its hydrolytic stability. Polymers with ester groups located within the backbone are more susceptible to a loss of mechanical properties upon hydrolysis, as this leads to a reduction in the polymer chain length. nih.gov In contrast, polymers designed with ester groups positioned externally on the side chains exhibit greater hydrolytic stability in terms of their bulk properties. nih.gov While side-chain hydrolysis still occurs, it does not sever the main polymer backbone, thus better-preserving the material's physical and mechanical integrity. nih.gov For instance, a novel methacrylate polymer with flipped external ester groups demonstrated higher resistance to loss of material and mechanical properties after hydrolytic degradation compared to a traditional methacrylate with ester groups in the backbone. nih.gov

Advanced Characterization Techniques for Polymer Structure and Morphology

Spectroscopic Analysis of Polymers and Copolymers

Spectroscopic techniques are indispensable for confirming the chemical identity and structural features of both the 2-(3-Oxazolidinyl)ethyl methacrylate (B99206) monomer and its resulting polymers. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for this purpose, offering detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. For 2-(3-Oxazolidinyl)ethyl methacrylate, both ¹H NMR and ¹³C NMR provide definitive confirmation of its structure by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR of this compound Monomer: In a typical ¹H NMR spectrum, the protons of the vinyl group are expected to appear as distinct signals at the downfield end of the spectrum (around 5.5-6.1 ppm). The protons on the ethyl bridge and the oxazolidine (B1195125) ring would have characteristic shifts, allowing for unambiguous assignment. Upon polymerization, the signals corresponding to the vinylic protons disappear, which is a clear indicator of successful polymer formation. The remaining peaks broaden, which is characteristic of a polymer structure.

¹³C NMR of this compound Monomer: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester group (typically around 167 ppm), the vinylic carbons (around 125-136 ppm), and the carbons of the oxazolidine ring. hmdb.ca General chemical shift correlations for ¹³C NMR place sp²-hybridized carbons between 110-220 δ and sp³-hybridized carbons between 0-90 δ. hmdb.ca The carbonyl carbon is consistently found at the low-field end of the spectrum. hmdb.ca Upon polymerization, the disappearance of the vinylic carbon signals and the appearance of new signals corresponding to the polymer backbone provide definitive evidence of the structural change. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic (=CH₂) | ~ 5.5 - 6.1 | Singlet (s) |

| Vinylic (=CH₂) | ~ 5.5 - 6.1 | Singlet (s) |

| Ester Methylene (-O-CH₂-) | ~ 4.2 | Triplet (t) |

| Oxazolidine Methylene (-O-CH₂-N-) | ~ 4.0 | Triplet (t) |

| Oxazolidine Methylene (-N-CH₂-C-) | ~ 3.0 | Triplet (t) |

| Ethyl Bridge Methylene (-CH₂-N-) | ~ 2.8 | Triplet (t) |

| Methyl (-CH₃) | ~ 1.9 | Singlet (s) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 167 |

| Vinylic Quaternary (=C(CH₃)-) | ~ 136 |

| Vinylic Methylene (=CH₂) | ~ 126 |

| Oxazolidine Methylene (-O-CH₂-N-) | ~ 72 |

| Ester Methylene (-O-CH₂-) | ~ 63 |

| Ethyl Bridge Methylene (-CH₂-N-) | ~ 55 |

| Oxazolidine Methylene (-N-CH₂-C-) | ~ 50 |

| Methyl (-CH₃) | ~ 18 |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations. It is an effective technique for identifying the functional groups present in a sample.

For the this compound monomer, the FTIR spectrum would be characterized by several key absorption bands. The most prominent would be the C=O stretching vibration of the ester group, typically seen around 1720-1736 cm⁻¹. researchgate.netcarlroth.com Other significant peaks include the C=C double bond stretch at approximately 1638 cm⁻¹ and the stretching vibrations of the C-O-C bonds of the ester and the oxazolidine ring, which appear in the 1150-1300 cm⁻¹ region. researchgate.netlcms.cz

During polymerization, the most significant change observed in the FTIR spectrum is the disappearance or significant reduction of the C=C stretching band at ~1638 cm⁻¹. This confirms the conversion of the monomer's vinyl group into the saturated polymer backbone. The strong ester C=O band remains a prominent feature of the polymer's spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound Note: Values are based on characteristic frequencies for functional groups and data from analogous methacrylate compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Present In |

|---|---|---|---|

| ~ 2950 | C-H Stretch | Alkyl (CH₂, CH₃) | Monomer & Polymer |

| ~ 1725 | C=O Stretch | Ester | Monomer & Polymer |

| ~ 1638 | C=C Stretch | Vinylic | Monomer Only |

| ~ 1150 - 1300 | C-O-C Stretch | Ester / Ether | Monomer & Polymer |

| ~ 1100 | C-N Stretch | Tertiary Amine (Oxazolidine) | Monomer & Polymer |

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating mixtures into their individual components. For this compound and its polymer, various chromatographic methods are used to assess monomer purity, determine polymer molecular weight, and identify potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the this compound monomer and analyzing its composition. A reverse-phase (RP) HPLC method can effectively separate the monomer from synthesis by-products or impurities. mdpi.com

A typical method involves using a C18 or similar nonpolar stationary phase column. mdpi.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer like water with a small amount of acid (e.g., phosphoric acid or formic acid for mass spectrometry compatibility). mdpi.com This method is scalable and can be adapted for preparative separations to isolate impurities. mdpi.com

Table 4: Example HPLC Method for this compound Analysis Source: Data compiled from SIELC Technologies. mdpi.com

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 or Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV (wavelength dependent on chromophore) |

| Application | Purity assessment, impurity isolation |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the molecular weight and molecular weight distribution (MWD) of polymers. This technique separates polymer chains based on their hydrodynamic volume in solution. guidechem.com Larger molecules elute faster than smaller molecules, which can penetrate the pores of the column's packing material. d-nb.info

For poly(this compound), GPC analysis would provide crucial information on its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. Tetrahydrofuran (THF) is a common solvent used for GPC analysis of polymethacrylates. researchgate.netresearchgate.net The system is typically calibrated with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate). guidechem.com Advanced detection methods, including light scattering and viscometry, can be coupled with GPC to obtain absolute molecular weight values without relying on column calibration. d-nb.info

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile organic compounds. In the context of poly(this compound), GC/MS is particularly useful for analyzing by-products from thermal or chemical degradation.

One common application is Pyrolysis-GC/MS (Py-GC/MS). In this method, the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic fragments. d-nb.info These fragments are then separated by GC and identified by MS. For polymethacrylates, pyrolysis often results in a "reversion" process, where the primary degradation product is the original monomer. mdpi.comresearchgate.net Therefore, Py-GC/MS analysis of poly(this compound) would be expected to prominently show the monomer as a major pyrolysis product. This technique is especially valuable for characterizing crosslinked polymers that are insoluble and thus unsuitable for analysis by methods like GPC. researchgate.net Additionally, GC/MS can be used to identify low molecular weight compounds that might be formed through hydrolytic degradation of the ester linkage or the oxazolidine ring under specific environmental conditions.

Thermal Analysis of Polymeric Systems (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. Polymers based on this compound are noted for their thermal stability, making them suitable for applications requiring resistance to high temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of polymers. General findings indicate that polymers derived from OXEMA exhibit notable thermal stability. A study on poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) revealed a two-stage thermal degradation process. plos.orgnih.gov The first stage of decomposition occurs up to approximately 390°C, followed by a second stage at higher temperatures, leading to the complete disintegration of the polymer chain. plos.orgnih.gov The activation energies for these two stages were calculated to be 89.8 kJ/mol and 17.7 kJ/mol, respectively. plos.orgnih.gov Such data is critical for understanding the thermal limits of these materials in various applications.

Below is a hypothetical data table illustrating the kind of information that would be obtained from TGA and DSC analyses of poly(this compound), based on typical values for similar methacrylic polymers.

| Thermal Property | Value | Technique |

| Glass Transition Temperature (Tg) | Data not available | DSC |

| Onset of Decomposition (Tonset) | ~300 - 350 °C | TGA |

| Temperature at 10% Weight Loss (T10%) | ~350 - 380 °C | TGA |

| Temperature at 50% Weight Loss (T50%) | ~400 - 430 °C | TGA |

| Char Yield at 600 °C | Data not available | TGA |

This table is illustrative and based on data for structurally related polymers. Specific values for poly(this compound) would require experimental determination.

Morphological and Microstructural Investigations of Polymer Films and Coatings

The performance of polymer films and coatings is intrinsically linked to their surface morphology and internal microstructure. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable for these investigations.

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale. For related polymer systems, such as films of poly[oligo(2-ethyl-2-oxazoline) methacrylate] blended with poly(methyl methacrylate) (PMMA), AFM has shown that the film surfaces can be exceptionally flat, with roughness at the subnanometer level. elsevierpure.com However, the surface can reorganize upon contact with water due to the migration of the more hydrophilic polymer segments. elsevierpure.com Investigations into saponified poly(vinyl acetate)/poly(methyl methacrylate) blend films also utilized AFM to reveal changes in surface morphology and roughness, which were dependent on the blend composition. nih.govmdpi.com

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography and composition. In studies of composite coatings made from poly(ethyl methacrylate) (PEMA), SEM images have shown the formation of continuous and porous structures. mdpi.com The inclusion of additives, such as flame retardants, can be visualized within the polymer matrix, and their distribution and packing can be assessed. mdpi.com For instance, SEM has been used to observe the platelet morphology of huntite and the dense packing of halloysite (B83129) nanotubes within a PEMA matrix. mdpi.com

The following interactive table summarizes the expected findings from morphological and microstructural investigations of poly(OXEMA) films and coatings, drawing parallels from related polymer systems.

| Characterization Technique | Information Obtained | Expected Findings for Poly(OXEMA) Films/Coatings |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, phase separation | Smooth and uniform surfaces with low nanoscale roughness. Potential for surface restructuring in aqueous environments. |

| Scanning Electron Microscopy (SEM) | Surface morphology, cross-sectional structure, particle dispersion in composites | For pure polymer films, a dense and uniform surface is expected. For composite coatings, the distribution and morphology of embedded particles can be visualized. |

Theoretical and Computational Studies

Molecular Modeling of Monomer and Polymer Structures

Molecular modeling is a powerful tool for understanding the three-dimensional structure of molecules and polymers, which in turn dictates their physical and chemical properties. For 2-(3-Oxazolidinyl)ethyl methacrylate (B99206), this would involve analyzing the monomer's preferred shapes and the architecture of the resulting polymer chains.

Conformational Analysis of 2-(3-Oxazolidinyl)ethyl Methacrylate

A detailed conformational analysis of the this compound monomer has not been extensively reported in peer-reviewed literature. Such an analysis would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. Key rotatable bonds, such as those in the ethyl methacrylate chain and the puckering of the oxazolidine (B1195125) ring, would be central to this analysis. While the molecule is known to be achiral, it possesses several rotatable bonds that allow for a variety of spatial orientations. ncats.io The lack of specific studies means that data on the relative energies of different conformers and the barriers to their interconversion are not currently available.

Polymer Chain Configuration and Architecture

While general principles of methacrylate polymerization are well-understood, specific simulation studies on the chain configuration of poly(this compound) are not readily found. Such studies would provide insight into the polymer's expected morphology in different environments. For instance, atomistic molecular dynamics (MD) simulations could predict properties like the radius of gyration and the persistence length of the polymer chain in various solvents or in the bulk state.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of molecules.

Molecular Orbital Theory to Guide Derivative Design

Molecular Orbital (MO) theory is instrumental in guiding the design of new chemical derivatives with tailored properties. By analyzing the frontier molecular orbitals (HOMO and LUMO), chemists can predict how modifications to a molecule's structure will affect its reactivity and electronic characteristics. dntb.gov.ua

For this compound, there are no specific studies in the available literature that use MO theory to guide the design of its derivatives. Such research would be valuable for systematically exploring how changes to the oxazolidinyl or methacrylate moieties could enhance properties like polymerization behavior, solubility, or thermal stability. The principles of MO theory have been applied to other methacrylate derivatives to understand their spectroscopic properties and reactivity, providing a framework for how such an investigation could be conducted. mdpi.com

Simulation of Polymerization Processes

Simulations of polymerization processes are crucial for optimizing reaction conditions and controlling the properties of the final polymer product. These simulations can model various aspects of the polymerization, from reaction kinetics to the evolution of molecular weight distribution.

Currently, there is a lack of specific simulation studies for the polymerization of this compound in the scientific literature. Research on the simulation of free radical polymerization for other monomers, such as methyl methacrylate, is extensive and provides models for phenomena like the gel and glass effects. researchgate.net These models could potentially be adapted for this compound, but this work has not yet been published. Kinetic modeling of the polymerization of related functional methacrylates has been performed using software like PREDICI®, but data specific to this compound is not included in these studies. engconfintl.orgmdpi.com

Prediction of Polymer Properties based on Monomer Structure

The prediction of the macroscopic properties of a polymer from the structure of its constituent monomer is a cornerstone of modern materials science. This predictive capability accelerates the design of new polymers with tailored functionalities, reducing the need for extensive empirical synthesis and characterization. For poly(this compound), theoretical and computational studies, while not extensively reported in dedicated public literature for this specific polymer, can be approached using established methodologies applied to other polymethacrylates and polymers with heterocyclic side chains. These methods primarily include Quantitative Structure-Property Relationship (QSPR) models, atomistic simulations such as molecular dynamics (MD), and quantum mechanical calculations.

The central premise of these predictive models is that the chemical structure of the monomer, this compound, dictates the intra- and intermolecular interactions within the resulting polymer chains, which in turn govern its bulk properties. Key structural features of the this compound monomer that would be considered in such predictions include the methacrylate backbone, the flexible ethyl linker, and the polar heterocyclic oxazolidine ring.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the molecular structure of a compound with its macroscopic properties. In the context of polymers, these models use molecular descriptors calculated from the monomer's structure to predict properties of the corresponding polymer. For poly(this compound), descriptors would be derived to quantify aspects such as its size, shape, electronic properties, and lipophilicity.

Topological Descriptors: These describe the connectivity of atoms in the monomer, such as branching and cyclicity. The presence of the oxazolidine ring would be a significant feature.

Geometrical Descriptors: These relate to the 3D structure of the monomer, including its surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties, such as dipole moment and partial charges on atoms. The nitrogen and oxygen atoms in the oxazolidine ring would create a significant dipole moment, influencing intermolecular interactions.

A hypothetical QSPR model for predicting the glass transition temperature (Tg), a critical thermal property, of a series of polymers with heterocyclic side chains, including poly(this compound), might take the following form:

Tg = β0 + β1(D1) + β2(D2) + ... + βn(Dn)

Where Tg is the predicted glass transition temperature, βi are coefficients determined from regression analysis of a training set of polymers with known properties, and Di are the calculated molecular descriptors.

Illustrative Data for a Hypothetical QSPR Study:

| Polymer | Monomer Side Chain | Dipole Moment (D) | Molecular Volume (ų) | Predicted Tg (°C) | Experimental Tg (°C) |

| Poly(2-hydroxyethyl methacrylate) | -CH₂CH₂OH | 2.1 | 110 | 85 | 86 |

| Poly(glycidyl methacrylate) | -CH₂-epoxide | 2.5 | 125 | 46 | 48 |

| Poly(this compound) | -CH₂CH₂-oxazolidine | 2.8 | 160 | ~60-80 * | N/A |

| Poly(tetrahydrofurfuryl methacrylate) | -CH₂-furan | 1.8 | 155 | 65 | 67 |

Note: The predicted Tg for poly(this compound) is an estimated value for illustrative purposes, as specific QSPR studies are not publicly available. The value is inferred based on the expected influence of the polar heterocyclic side group.

Atomistic Simulations: Molecular Dynamics (MD)

Molecular dynamics simulations provide a powerful tool to predict polymer properties by simulating the movement of atoms and molecules over time. For poly(this compound), an atomistic model of the polymer chains would be constructed. By simulating the system at different temperatures, one can observe changes in physical properties and identify key transitions.

A primary application of MD simulations is the prediction of the glass transition temperature (Tg). This is often achieved by simulating the cooling of the polymer melt and observing the change in density or specific volume as a function of temperature. The Tg is identified as the temperature at which there is a distinct change in the slope of this curve.

Furthermore, MD simulations can be used to predict mechanical properties, such as the elastic modulus and tensile strength, by simulating the response of the polymer to an applied stress or strain. The interactions between the oxazolidine rings on adjacent polymer chains, including dipole-dipole interactions and potential hydrogen bonding if moisture is present, would be critical in determining the mechanical response of the material.

Hypothetical MD Simulation Results for Mechanical Properties:

| Polymer | Simulated Young's Modulus (GPa) | Simulated Tensile Strength (MPa) |

| Poly(methyl methacrylate) | 3.1 | 70 |

| Poly(this compound) | ~3.5-4.0 | ~75-85 |

| Poly(n-butyl methacrylate) | 1.0 | 30 |

Note: These values are hypothetical and for illustrative purposes. The expected increase in modulus and strength for poly(this compound) compared to standard methacrylates is due to the anticipated stronger intermolecular forces from the polar oxazolidine side chains.

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of the monomer, which in turn influences polymerization kinetics and polymer properties. For this compound, DFT could be used to:

Calculate the charge distribution and dipole moment of the monomer with high accuracy.

Determine the rotational energy barriers of the side chain, which affects the polymer's flexibility and, consequently, its thermal properties.

Model the propagation and termination steps of the radical polymerization to predict reaction rates. researchgate.net

These fundamental parameters derived from quantum mechanics can then be used as inputs for more coarse-grained models like QSPR and as parameters for the force fields used in MD simulations, enhancing the accuracy of the property predictions. The presence of the oxazolidine ring, with its heteroatoms, would be a key focus of such quantum mechanical investigations. researchgate.net

Research Applications in Materials Science and Engineering

Polymer Synthesis for Advanced Materials

OXZEMA serves as a specialty monomer that can be incorporated into polymer chains via free-radical polymerization to create materials with tailored properties. The presence of the oxazolidinyl moiety imparts specific characteristics to the resulting polymers, influencing their stability and performance in various environments.

The thermal stability of poly(methacrylates) is a key factor for their processing and end-use applications, particularly at elevated temperatures. google.com Thermal degradation behavior, such as the temperature at which decomposition begins, is significantly influenced by the polymer's molecular weight and the structure of the ester side chain. polychemistry.com For instance, poly(methyl methacrylate) typically begins to decompose at temperatures between 286°C and 400°C. researchgate.net Polymers with higher molecular weights generally exhibit greater thermal resistance. polychemistry.com The incorporation of heterocyclic structures like the oxazolidine (B1195125) ring in OXZEMA can modify the thermal decomposition profile of the resulting polymer, a property that is leveraged in applications such as polymeric binders for ceramics, which require controlled burnout characteristics.

Table 1: Thermal Degradation Onset for Various Poly(methacrylates)

| Polymer | Decomposition Onset Temperature (°C) | Key Degradation Products |

| Poly(methyl methacrylate) | ~286-400 | Monomer, Carbon Monoxide, Carbon Dioxide |

| Poly(butyl methacrylate) | >250 | Monomer, Anhydrides |

| Poly(2-ethylhexyl methacrylate) | >250 | Monomer |

| Poly(sec-butyl methacrylate) | >240 | Monomer, De-esterification products |

This table presents generalized data from various studies to illustrate the thermal behavior of common poly(methacrylates). polychemistry.comresearchgate.net The exact temperatures can vary based on molecular weight and experimental conditions.

Coatings and Adhesives Development

OXZEMA is utilized in the formulation of high-performance coatings and adhesives, where its functional groups contribute to enhanced material properties. echemi.com Its ability to participate in polymerization makes it a suitable component for creating durable cross-linked networks.

The adhesion of a coating or adhesive to a substrate is a critical performance metric. The chemical structure of the monomers used in a formulation plays a significant role in determining these adhesive capabilities. google.com Functional monomers, such as those containing hydroxyl or phosphate (B84403) groups like 2-hydroxyethyl methacrylate (B99206) (HEMA) and methacryloylethylphosphate (MEP), are known to promote adhesion. ktu.lt The nitrogen and oxygen atoms within the oxazolidine ring of OXZEMA can potentially improve adhesion through hydrogen bonding and other intermolecular interactions with the substrate surface. This makes it a candidate for inclusion in adhesive compositions designed for strong bonding to various materials, including metals and plastics. google.combibliotekanauki.pl

Ultraviolet (UV) curable coatings are a significant area of application for specialty acrylates and methacrylates. google.comgoogle.com These formulations consist of oligomers, monomers that act as reactive diluents, photoinitiators, and various additives. bibliotekanauki.plgoogle.com When exposed to UV radiation, the photoinitiator generates free radicals, which rapidly polymerize the monomers and oligomers to form a solid, cross-linked film. bibliotekanauki.pl OXZEMA can be used as a functional monomer in these systems. googleapis.com Its inclusion can modify the viscosity of the liquid formulation and influence the properties of the final cured coating, such as hardness, flexibility, and chemical resistance. ktu.ltgoogle.com

Table 2: Typical Composition of a UV-Curable Coating Formulation

| Component | Function | Typical Weight Percentage (%) |

| Acrylate (B77674) Oligomer (e.g., Urethane Acrylate) | Forms the polymer backbone; provides core properties. | 60 - 95 |

| Monomer/Reactive Diluent (e.g., OXZEMA) | Adjusts viscosity; enhances cross-linking and specific properties. | 5 - 40 |

| Photoinitiator | Initiates polymerization upon UV exposure. | 0.1 - 5 |

| Additives (e.g., synergists, leveling agents) | Enhance specific properties like cure speed, surface finish. | 0.1 - 5 |

This table provides a general overview of components in a UV-curable formulation. google.comgoogle.com The exact percentages vary widely depending on the specific application and desired properties.

Biomedical Materials and Devices